molecular formula C15H28N2O5 B6769202 N-[3-(2-methoxyethoxy)oxan-4-yl]-2-methyl-1,4-oxazepane-4-carboxamide

N-[3-(2-methoxyethoxy)oxan-4-yl]-2-methyl-1,4-oxazepane-4-carboxamide

Cat. No.: B6769202
M. Wt: 316.39 g/mol
InChI Key: PVSGSRRWHIHZER-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyethoxy)oxan-4-yl]-2-methyl-1,4-oxazepane-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an oxane ring, an oxazepane ring, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[3-(2-methoxyethoxy)oxan-4-yl]-2-methyl-1,4-oxazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-12-10-17(5-3-6-21-12)15(18)16-13-4-7-20-11-14(13)22-9-8-19-2/h12-14H,3-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSGSRRWHIHZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCO1)C(=O)NC2CCOCC2OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyethoxy)oxan-4-yl]-2-methyl-1,4-oxazepane-4-carboxamide typically involves multiple steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Methoxyethoxy Group: This step involves the etherification of the oxane ring with 2-methoxyethanol, using a strong acid catalyst such as sulfuric acid.

    Synthesis of the Oxazepane Ring: The oxazepane ring is formed by reacting an appropriate amine with a dihaloalkane under basic conditions, followed by cyclization.

    Formation of the Carboxamide Group: The final step involves the reaction of the oxazepane derivative with an acyl chloride or anhydride to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyethoxy)oxan-4-yl]-2-methyl-1,4-oxazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The oxane and oxazepane rings can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxane or oxazepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(2-methoxyethoxy)oxan-4-yl]-2-methyl-1,4-oxazepane-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or chemical resistance. Its versatility in chemical reactions also makes it useful in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethoxy)oxan-4-yl]-2-methyl-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in hydrophobic interactions, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-methoxyethoxy)oxan-4-yl]-2-methyl-1,4-oxazepane-4-carboxamide
  • N-[3-(2-ethoxyethoxy)oxan-4-yl]-2-methyl-1,4-oxazepane-4-carboxamide
  • N-[3-(2-methoxyethoxy)oxan-4-yl]-2-ethyl-1,4-oxazepane-4-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

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